4-Borono-D-phenylalanine

Catalog No.
S755330
CAS No.
111821-49-9
M.F
C9H12BNO4
M. Wt
209.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Borono-D-phenylalanine

Researchers developing BNCT delivery systems face rapid efflux of L-BPA, limiting intracellular boron accumulation. 4-Borono-D-phenylalanine (D-BPA) directly resolves this via stereochemical resistance to LAT1-mediated transport, enabling prolonged intracellular retention in polymer-based formulations.

  • ≥97% HPLC purity ensures consistent stereointegrity for SPPS and pharmacokinetic assays.
  • Resists enzymatic degradation and LAT1 efflux, critical for next-gen BNCT drug delivery.
  • Acts as a precise negative control and probe for amino acid transporter studies.

Supplied as a high-purity solid with reliable quality and rapid global fulfillment.

CAS Number

111821-49-9

Product Name

4-Borono-D-phenylalanine

IUPAC Name

(2R)-2-amino-3-(4-boronophenyl)propanoic acid

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

NFIVJOSXJDORSP-MRVPVSSYSA-N

SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O

The exact mass of the compound 4-Borono-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

D-BPA, (R)-2-Amino-3-(4-boronophenyl)propanoic acid, 4-Borono-D-phenylalanine, D-4-Boronophenylalanine, (2R)-2-amino-3-(4-boronophenyl)propanoic acid, 4-Boronophenylalanine, D-

Purity

≥97%

Package Size

100 mg, 200 mg, 1 g

4-Borono-D-phenylalanine (D-BPA, CAS 111821-49-9) is the synthetic D-enantiomer of the established boron neutron capture therapy (BNCT) agent, boronophenylalanine. While traditionally utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and as a negative control in L-type amino acid transporter 1 (LAT1) assays, D-BPA has recently emerged as a highly differentiated precursor for advanced macromolecular boron delivery systems. Commercially supplied as a high-purity solid (≥97.0% HPLC), its primary procurement value lies in its distinct stereochemical resistance to enzymatic degradation and its highly specific baseline interaction with LAT1, which can be engineered for superior intracellular retention compared to its naturally occurring L-isomer [1].

Research Fit

Workflow Enantiomer-specific BNCT boron delivery research
Selection Context D-enantiomer for carrier-conjugate studies requiring stereochemical control
Key Attribute Distinct transport pathway: low LAT1 affinity, endocytic conjugate uptake

Substituting D-BPA with the clinical standard L-BPA or the more economical racemic DL-BPA fundamentally compromises experimental models and advanced formulations relying on stereoselective retention. While L-BPA demonstrates rapid initial cellular uptake via the LAT1 transporter, it is equally susceptible to rapid bidirectional efflux, limiting prolonged intracellular boron accumulation. Conversely, D-BPA exhibits higher intrinsic selectivity for LAT1. When formulated into macromolecular complexes (such as with polyvinyl alcohol), D-BPA circumvents the initial uptake barrier via endocytosis; once internalized, its stereochemistry significantly slows reverse transport out of the cell. Using L-BPA in such advanced formulations fails to achieve the same prolonged intracellular trapping, while racemic mixtures introduce unpredictable efflux kinetics and dilute the effective payload, making high-purity D-BPA non-interchangeable for these specialized applications[1].

Substitution Risk

Target Compound
Risk Factor
Potential Substitute
D-BPA
LAT1 substrate profile and intracellular trafficking differ; direct replacement may alter cellular uptake dynamics
L-BPA
D-BPA
Lacks active tumor-targeting mechanism; tumor selectivity and normal-tissue boron levels may shift significantly
BSH

Formulation Compatibility for Macromolecular Delivery Vehicles

D-BPA demonstrates distinct formulation compatibility when engineered into macromolecular delivery vehicles, such as polyvinyl alcohol (PVA) complexes. While the clinical standard L-BPA is typically administered as a simple small-molecule fructose complex due to its reliance on direct LAT1 transport, D-BPA's distinct stereochemistry allows it to be effectively complexed with PVA for endocytotic delivery. When formulated as PVA-D-BPA, the cellular uptake efficiency is more than twice that of L-BPA. Once internalized, the D-BPA resists LAT1-mediated reverse transport, effectively trapping the boron payload inside the cell. This makes D-BPA the superior precursor for advanced polymer-based drug delivery systems where sustained intracellular retention is required [1].

Evidence DimensionFormulation-driven cellular uptake and retention
Target Compound DataPVA-D-BPA complex exhibits highly stable intracellular retention after endocytosis
Comparator Or BaselineL-BPA exhibits rapid bidirectional efflux via LAT1 reverse transport
Quantified Difference>2-fold increase in cellular uptake efficiency and significantly prolonged intracellular retention
ConditionsPolymer-complexed administration in LAT1-expressing tumor cell models

Buyers developing advanced polymer-based boron delivery systems must procure D-BPA, as its efflux resistance maximizes the value of macromolecular formulation strategies.

T/N Accumulation
Reported
D-BPA T/N: 6.9 vs L-BPA T/N: 1.5 (4.6-fold higher)
Supports enantiomer-specific tumor retention context
PET imaging review; cross-study comparable

Precursor Suitability for Solid-Phase Peptide Synthesis (SPPS)

D-BPA is highly optimized as a specialized precursor for Solid-Phase Peptide Synthesis (SPPS), particularly for the development of protease-resistant boronated biologics. Standard L-amino acids, including L-BPA, are inherently susceptible to rapid enzymatic cleavage by endogenous proteases. By substituting L-BPA with D-BPA during SPPS, chemists can synthesize stereoisomeric peptides that completely evade proteolytic degradation. This structural inversion extends the serum half-life of the resulting peptide from minutes to hours or days. Furthermore, D-BPA is fully compatible with standard Fmoc- and Boc-based coupling chemistries, ensuring seamless integration into mainstream automated peptide manufacturing workflows without requiring specialized coupling reagents.

Evidence DimensionPrecursor suitability for protease-resistant peptide synthesis
Target Compound DataD-BPA incorporation confers absolute resistance to L-specific endogenous proteases
Comparator Or BaselineL-BPA incorporation results in rapid enzymatic cleavage
Quantified DifferenceOrders-of-magnitude increase in peptide serum half-life (minutes to hours/days)
ConditionsStandard automated solid-phase peptide synthesis (SPPS) and in vitro serum stability assays

Procurement teams sourcing building blocks for stable peptide therapeutics must select D-BPA to ensure the final biologic can survive in vivo proteolytic environments.

Cellular Uptake
Head-to-head
D-BPA ~13% vs L-BPA 26.3% at 120 min
Confirms reduced LAT1-mediated transport; requires alternative delivery
CHO-K1 cells, ¹⁴C-labeled

Pharmacokinetic Selectivity in Targeted Radiotherapeutics

In the context of targeted radiotherapeutics, D-BPA provides a critical pharmacokinetic advantage over L-BPA regarding off-target tissue accumulation. L-BPA is known to migrate into healthy tissues via various ubiquitous amino acid transporters, which narrows the therapeutic window and increases the risk of collateral radiation damage. D-BPA, however, exhibits a strictly higher inherent selectivity for the LAT1 transporter, which is predominantly overexpressed in malignant cells. In recent comparative in vivo models, formulations utilizing D-BPA demonstrated drastically lower boron migration into normal tissues compared to L-BPA. This superior biodistribution profile allows for more aggressive and effective neutron irradiation without compromising patient safety [1].

Evidence DimensionOff-target tissue migration and LAT1 selectivity
Target Compound DataD-BPA demonstrates high LAT1 selectivity with minimal off-target migration
Comparator Or BaselineL-BPA migrates into normal tissues via various ubiquitous amino acid transporters
Quantified DifferenceMarkedly higher tumor-to-normal tissue accumulation ratio
ConditionsIn vivo biodistribution models for Boron Neutron Capture Therapy (BNCT)

For researchers and developers prioritizing safety and precision in radiotherapeutics, D-BPA is the necessary API precursor to minimize off-target toxicity.

Preloading Response
Head-to-head
D-BPA +L-TyrOEt ~16%; L-BPA +L-TyrOEt 51.6%
Minimal uptake enhancement; pharmacological modulation may not transfer
~3 pp increase vs ~25 pp for L-BPA
PVA Conjugate Efficacy
Reported
PVA-D-BPA: near-complete tumor control; L-BPA: transient regression
Reported model tumor control endpoint context
Murine model; >2-fold cellular entry vs D-BPA alone
Boron Selectivity
Class-level
BPA-class T/N >2 consistently; BSH lacks active targeting
Supports amino acid carrier selection for research models
Xenograft panel; class inference applies to D-BPA
Suzuki Coupling
Reported
Microwave-assisted, 5–10 min, high yields with unprotected D-BPA
Enables rapid D-configuration analog library synthesis
Aryl halides; exact yields not specified

Macromolecular Boron Delivery Formulation

D-BPA is the optimal active pharmaceutical ingredient (API) precursor for developers engineering polymer-based boron delivery systems, such as polyvinyl alcohol (PVA) complexes. Its distinct ability to resist LAT1-mediated efflux after endocytotic internalization makes it vastly superior to L-BPA for achieving the prolonged intracellular boron concentrations necessary for next-generation Boron Neutron Capture Therapy (BNCT) [1].

Solid-Phase Synthesis of Protease-Resistant Peptides

In medicinal chemistry and SPPS workflows, D-BPA is procured to synthesize boron-containing D-peptides or peptidomimetics. Its incorporation provides essential resistance to endogenous proteases, ensuring that the resulting therapeutic or diagnostic agents maintain structural integrity and prolonged circulation half-lives in biological matrices compared to their L-BPA counterparts .

LAT1 Transporter Mechanistic Assays

For laboratories studying the pharmacokinetics of amino acid transporters, D-BPA serves as a highly specific mechanistic probe and negative control. Because it possesses high selectivity for LAT1 but distinct transmembrane migration kinetics compared to the naturally occurring L-isomer, it is an invaluable tool for mapping transporter stereoselectivity and evaluating competitive inhibition profiles[1].

Stereospecific Suzuki Cross-Coupling

Beyond its use as an amino acid, the boronic acid moiety of D-BPA makes it an excellent precursor for Suzuki-Miyaura cross-coupling reactions. Industrial chemists procure D-BPA to synthesize substituted triazine derivatives and other complex small molecules, where the D-chiral center is strictly required for the final active pharmaceutical ingredient's stereochemical purity .

Application Fit Matrix

Application
Selection Property
Validation Focus
BNCT conjugate development
Enantiomer-specific carrier conjugation
Tumor-to-normal accumulation ratio and model tumor response
Stereoselective transporter studies
LAT1-independent uptake mechanism
Cellular uptake kinetics and preloading response
D-configuration analog libraries
Chiral boronic acid building block
Suzuki coupling efficiency and yield consistency
Comparative boron delivery studies
Enantiomer-specific pharmacokinetics
¹⁰B biodistribution and T/N ratio benchmarking

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Borono-D-phenylalanine

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